molecular formula C16H17NO2S B14405494 1-[5-(Morpholin-4-yl)-4-phenylthiophen-2-yl]ethan-1-one CAS No. 86673-59-8

1-[5-(Morpholin-4-yl)-4-phenylthiophen-2-yl]ethan-1-one

Cat. No.: B14405494
CAS No.: 86673-59-8
M. Wt: 287.4 g/mol
InChI Key: BQXSTTLQBMRZNF-UHFFFAOYSA-N
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Description

1-[5-(Morpholin-4-yl)-4-phenylthiophen-2-yl]ethan-1-one is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a phenyl group, and a thiophene ring

Preparation Methods

The synthesis of 1-[5-(Morpholin-4-yl)-4-phenylthiophen-2-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction, where morpholine displaces a leaving group on the thiophene ring.

    Final Assembly: The final step involves the formation of the ethanone moiety, typically through an aldol condensation reaction.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[5-(Morpholin-4-yl)-4-phenylthiophen-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenyl group, where nucleophiles such as halides or amines replace existing substituents.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones, forming larger, more complex molecules.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Lewis acids, transition metal complexes), and controlled temperature and pressure conditions.

Scientific Research Applications

1-[5-(Morpholin-4-yl)-4-phenylthiophen-2-yl]ethan-1-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain cancers.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[5-(Morpholin-4-yl)-4-phenylthiophen-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1-[5-(Morpholin-4-yl)-4-phenylthiophen-2-yl]ethan-1-one can be compared with other similar compounds, such as:

    1-[5-(Morpholin-4-yl)-2-nitrophenyl]ethan-1-one: This compound has a nitro group instead of a phenyl group, leading to different chemical reactivity and biological activity.

    1-[2-(Morpholin-4-yl)phenyl]ethan-1-one: This compound lacks the thiophene ring, resulting in different physical and chemical properties.

    1-(3’-{1-[2-(Morpholin-4-yl)ethyl]pyrazol-3-yl}[1,1’-biphenyl]-3-yl)ethan-1-one: This compound contains a pyrazole ring and a biphenyl group, offering unique biological activities compared to the thiophene-containing compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

86673-59-8

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

1-(5-morpholin-4-yl-4-phenylthiophen-2-yl)ethanone

InChI

InChI=1S/C16H17NO2S/c1-12(18)15-11-14(13-5-3-2-4-6-13)16(20-15)17-7-9-19-10-8-17/h2-6,11H,7-10H2,1H3

InChI Key

BQXSTTLQBMRZNF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(S1)N2CCOCC2)C3=CC=CC=C3

Origin of Product

United States

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